- Photoredox Imino Functionalizations of Olefins, Angewandte Chemie, 2017, 56(43), 13361-13365

Cas no 95091-90-0 (N-methoxy-N-methylpent-4-enamide)

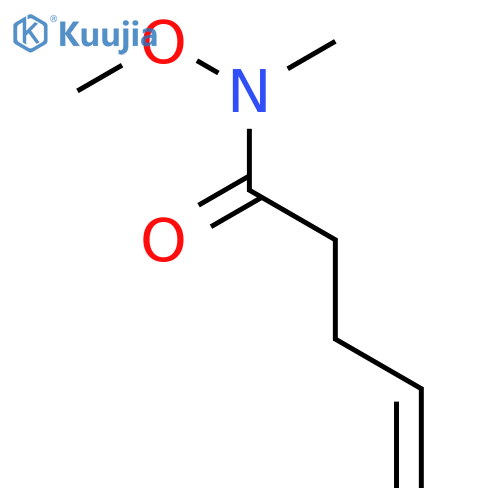

95091-90-0 structure

상품 이름:N-methoxy-N-methylpent-4-enamide

CAS 번호:95091-90-0

MF:C7H13NO2

메가와트:143.183622121811

CID:1985712

N-methoxy-N-methylpent-4-enamide 화학적 및 물리적 성질

이름 및 식별자

-

- 4-Pentenamide, N-methoxy-N-methyl-

- N-Methoxy-N-methylpent-4-enamide

- N-Methoxy-N-methyl-4-pentenamide (ACI)

- N-methoxy-N-methylpent-4-enamide

-

- 인치: 1S/C7H13NO2/c1-4-5-6-7(9)8(2)10-3/h4H,1,5-6H2,2-3H3

- InChIKey: UFBLFACMCVLAON-UHFFFAOYSA-N

- 미소: O=C(CCC=C)N(C)OC

계산된 속성

- 정밀분자량: 143.09500

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 1

- 중원자 수량: 10

- 회전 가능한 화학 키 수량: 5

실험적 성질

- PSA: 29.54000

- LogP: 0.97240

N-methoxy-N-methylpent-4-enamide 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1903-0087-5g |

N-methoxy-N-methylpent-4-enamide |

95091-90-0 | 95%+ | 5g |

$624.0 | 2023-09-07 | |

| Life Chemicals | F1903-0087-0.5g |

N-methoxy-N-methylpent-4-enamide |

95091-90-0 | 95%+ | 0.5g |

$197.0 | 2023-09-07 | |

| Life Chemicals | F1903-0087-1g |

N-methoxy-N-methylpent-4-enamide |

95091-90-0 | 95%+ | 1g |

$208.0 | 2023-09-07 | |

| Life Chemicals | F1903-0087-10g |

N-methoxy-N-methylpent-4-enamide |

95091-90-0 | 95%+ | 10g |

$874.0 | 2023-09-07 | |

| Life Chemicals | F1903-0087-2.5g |

N-methoxy-N-methylpent-4-enamide |

95091-90-0 | 95%+ | 2.5g |

$416.0 | 2023-09-07 | |

| TRC | N302746-100mg |

N-Methoxy-N-methylpent-4-enamide |

95091-90-0 | 100mg |

$ 50.00 | 2022-06-03 | ||

| Life Chemicals | F1903-0087-0.25g |

N-methoxy-N-methylpent-4-enamide |

95091-90-0 | 95%+ | 0.25g |

$187.0 | 2023-09-07 | |

| TRC | N302746-1g |

N-Methoxy-N-methylpent-4-enamide |

95091-90-0 | 1g |

$ 295.00 | 2022-06-03 | ||

| TRC | N302746-500mg |

N-Methoxy-N-methylpent-4-enamide |

95091-90-0 | 500mg |

$ 210.00 | 2022-06-03 |

N-methoxy-N-methylpent-4-enamide 합성 방법

합성회로 1

반응 조건

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; 30 min, 0 °C

1.2 overnight, 0 °C → rt

1.2 overnight, 0 °C → rt

참조

합성회로 2

반응 조건

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 3 h, rt

참조

- A new radical-ionic allylation sequence, Synlett, 2005, (2), 334-336

합성회로 3

반응 조건

1.1 Reagents: Triethylamine , Isobutyl chloroformate Solvents: Dichloromethane ; 30 min, 0 °C; 10 min, 0 °C

1.2 Reagents: Triethylamine ; overnight, rt

1.2 Reagents: Triethylamine ; overnight, rt

참조

- Preparation of spiroepoxide tetrahydrobenzotriazoles and -imidazoles useful as MetAP-II inhibitors, European Patent Organization, , ,

합성회로 4

반응 조건

1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 1.5 h, rt

참조

- Two-directional synthesis as a tool for diversity-oriented synthesis: synthesis of alkaloid scaffolds, Beilstein Journal of Organic Chemistry, 2012, 8, 850-860

합성회로 5

반응 조건

1.1 Reagents: Triethylamine , Isobutyl chloroformate Solvents: Dichloromethane ; 0 °C; overnight, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

참조

- A practical synthesis of (S)-cyclopent-2-enol, Synlett, 2009, (17), 2801-2802

합성회로 6

반응 조건

1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C; 4 h, 0 °C → rt

참조

- Palladium-Catalyzed Asymmetric Allylic Alkylation of 2-Acylimidazoles as Ester Enolate Equivalents, Journal of the American Chemical Society, 2010, 132(26), 8915-8917

합성회로 7

반응 조건

1.1 Reagents: Diisopropylethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 24 h, rt

참조

- Native Amides as Enabling Vehicles for Forging sp3-sp3 Architectures via Interrupted Deaminative Ni-Catalyzed Chain-Walking, Journal of the American Chemical Society, 2023, 145(7), 3869-3874

합성회로 8

반응 조건

1.1 Reagents: Thionyl chloride ; 5 h, 60 °C; 60 °C → 0 °C

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 15 min, 0 °C; 30 min, 0 °C; 2 h, 0 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 15 min, 0 °C; 30 min, 0 °C; 2 h, 0 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt

참조

- 6,7-Benzotropolone Syntheses Based on Ring-Closing Metatheses and Four-Electron Oxidations, European Journal of Organic Chemistry, 2020, 2020(19), 2929-2955

합성회로 9

반응 조건

1.1 Reagents: Thionyl chloride ; 5 h, 60 °C

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 15 min, 0 °C; 30 min, 0 °C; 2 h, 0 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 15 min, 0 °C; 30 min, 0 °C; 2 h, 0 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt

참조

- Synthesis of Polysubstituted γ-Butenolides via a Radical Pathway: Cyclization of α-Bromo Aluminium Acetals and Comparison with the Cyclization of α-Bomoesters at High Temperature, Chemistry - A European Journal, 2015, 21(32), 11378-11386

합성회로 10

반응 조건

1.1 Reagents: Pyridine Solvents: Dichloromethane ; rt → 0 °C

1.2 0 °C → rt; 4 h, rt

1.2 0 °C → rt; 4 h, rt

참조

- Photoinduced Olefin Diamination with Alkylamines, Angewandte Chemie, 2020, 59(35), 15021-15028

합성회로 11

반응 조건

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; rt; 1 h, rt

1.2 16 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 16 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water

참조

- Enolizable β-Fluoroenones: Synthesis and Asymmetric 1,2-Reduction, Organic Letters, 2018, 20(16), 5071-5074

합성회로 12

반응 조건

1.1 Reagents: 4-(Dimethylamino)pyridine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 2.5 h, rt

1.2 Reagents: Sodium chloride Solvents: Water

1.2 Reagents: Sodium chloride Solvents: Water

참조

- Multi-site programmable functionalization of alkenes via controllable alkene isomerization, Nature Chemistry, 2023, 15(7), 988-997

합성회로 13

반응 조건

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; 0.5 h, 0 °C

1.2 0 °C; 0 °C → rt; overnight, rt

1.2 0 °C; 0 °C → rt; overnight, rt

참조

- Gold-Catalyzed Intramolecular Aminoarylation of Alkenes: C-C Bond Formation through Bimolecular Reductive Elimination, Angewandte Chemie, 2010, 49(32), 5519-5522

합성회로 14

반응 조건

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 50 min, 0 °C; 0 °C → rt; 1.5 h, rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; rt

1.3 0 °C; 0 °C → rt; 1.5 h, rt

1.4 Reagents: Water ; rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; rt

1.3 0 °C; 0 °C → rt; 1.5 h, rt

1.4 Reagents: Water ; rt

참조

- Iron-catalyzed addition of Grignard reagents to activated vinyl cyclopropanes, Chemical Communications (Cambridge, 2009, (46), 7116-7118

합성회로 15

반응 조건

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; rt → 0 °C; 30 min, 0 °C

1.2 12 h, 25 °C

1.2 12 h, 25 °C

참조

- Lewis Base Catalyzed, Sulfenium-ion Initiated Enantioselective, Spiroketalization Cascade, Journal of Organic Chemistry, 2021, 86(21), 14250-14289

합성회로 16

반응 조건

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; 12 h, 0 °C → rt

참조

- Gold(I)-catalyzed highly diastereo- and enantioselective alkyne oxidation/cyclopropanation of 1,6-enynes, Angewandte Chemie, 2014, 53(50), 13751-13755

합성회로 17

반응 조건

1.1 Reagents: Thionyl chloride ; 5 h, 60 °C; 60 °C → rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 15 min, 0 °C; 30 min, 0 °C; 2 h, 0 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 15 min, 0 °C; 30 min, 0 °C; 2 h, 0 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt

참조

- A Short and Efficient Synthesis of Bridgehead Mono- and Dideuteriated Tropinones, European Journal of Organic Chemistry, 2010, (1), 152-156

합성회로 18

반응 조건

1.1 Reagents: Oxalyl chloride , Sodium hydroxide Catalysts: Dimethylformamide Solvents: Dichloromethane , Water ; 0 °C; 18 h, 0 °C

1.2 Reagents: Triethylamine ; 1 h, 0 °C; 0 °C → rt; 1 h, rt

1.2 Reagents: Triethylamine ; 1 h, 0 °C; 0 °C → rt; 1 h, rt

참조

- Preparation of spiroepoxide tetrahydrobenzotriazoles useful as MetAP-II inhibitors, World Intellectual Property Organization, , ,

합성회로 19

반응 조건

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane

참조

- The Double [3+2] Photocycloaddition Reaction, 2010, , ,

합성회로 20

반응 조건

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; 45 min

1.2 overnight

1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min

1.2 overnight

1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min

참조

- Ligand-assisted palladium-catalyzed C-H alkenylation of aliphatic amines for the synthesis of functionalized pyrrolidines, Chemical Science, 2017, 8(5), 3586-3592

N-methoxy-N-methylpent-4-enamide Raw materials

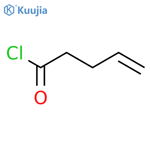

- 4-pentenoyl chloride

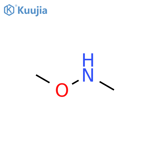

- N,O-Dimethylhydroxylamine

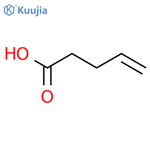

- 4-Pentenoic acid

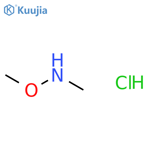

- N,O-Dimethylhydroxylamine hydrochloride

N-methoxy-N-methylpent-4-enamide Preparation Products

N-methoxy-N-methylpent-4-enamide 관련 문헌

-

Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

95091-90-0 (N-methoxy-N-methylpent-4-enamide) 관련 제품

- 2193065-43-7(methyl 5,5-dimethoxypiperidine-3-carboxylate)

- 76872-23-6(2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine)

- 2229084-92-6(1,3,5-trichloro-2-(1-ethynylcyclopropyl)benzene)

- 896595-47-4(N-(3-methoxyphenyl)-2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo3,2-bquinazolin-9-amine)

- 450343-00-7(N-2-(4-fluorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-nitrobenzamide)

- 2248389-01-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(2-phenylethynyl)benzoate)

- 2097862-75-2(4-(1-cyclopentanecarbonylpiperidin-4-yl)oxy-2-methylpyrimidine)

- 2228582-27-0(3-(aminomethyl)-3-3-chloro-4-(trifluoromethyl)phenylcyclobutan-1-ol)

- 1698376-89-4(tert-butyl N-2-amino-1-(4-phenylphenyl)ethylcarbamate)

- 2680756-09-4(benzyl N-(3-cyanocinnolin-4-yl)carbamate)

추천 공급업체

pengshengyue

골드 회원

중국 공급자

대량

Hubei Henglvyuan Technology Co., Ltd

골드 회원

중국 공급자

대량

Hefei Zhongkesai High tech Materials Technology Co., Ltd

골드 회원

중국 공급자

시약

Hubei Cuiyuan Biotechnology Co.,Ltd

골드 회원

중국 공급자

시약

Jinta Yudi Pharmaceutical Technology Co., Ltd.

골드 회원

중국 공급자

대량